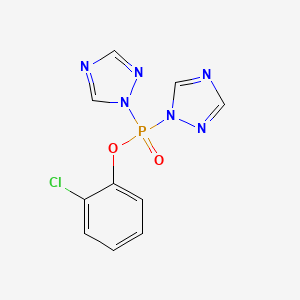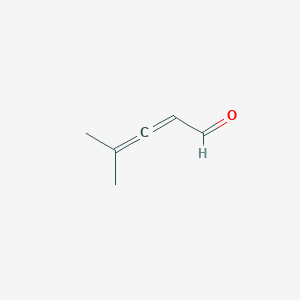
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.2688 . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- can be synthesized through several methods, including:
Aza-reaction: This involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between o-phenylenediamine and 1,2-dicarbonyl compounds.
Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formation of quinoxaline derivatives.
Industrial Production Methods
Industrial production of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoxaline to its corresponding quinoxaline derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, or nucleophiles for substitution reactions.
Major Products
科学的研究の応用
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-, known for its diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethano bridge and dimethyl groups can enhance its stability and selectivity for certain molecular targets .
特性
CAS番号 |
66102-38-3 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
4,5-dimethyl-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H16N2/c1-9-7-11-12(8-10(9)2)14-5-3-13(11)4-6-14/h7-8H,3-6H2,1-2H3 |
InChIキー |
TVALCIARJCDPHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N3CCN2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)


![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)


![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)



![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)



